5-Bromo-4,6-difluoropyrimidine
Overview
Description
5-Bromo-4,6-difluoropyrimidine: is a heterocyclic organic compound with the molecular formula C₄HBrF₂N₂ and a molecular weight of 194.96 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine and fluorine atoms at the 5th and 4th, 6th positions, respectively . This compound is primarily used in chemical research and pharmaceutical applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are used along with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-4,6-difluoropyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways by binding to active sites on target proteins . The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Difluoropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-difluoropyrimidine: Differently substituted, affecting its reactivity and applications.
Uniqueness: 5-Bromo-4,6-difluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
5-bromo-4,6-difluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSHDQUWTUSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649857 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-88-5 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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